N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
Description
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound featuring two distinct moieties:
- Cyclopenta[c]pyrazole: A fused bicyclic system with a pyrazole ring (a five-membered ring containing two nitrogen atoms) condensed with a cyclopentane ring. The 2-methyl substituent enhances steric bulk and may influence conformational stability .
- 2-Oxo-2H-chromene-3-carboxamide: A coumarin derivative (benzopyranone) with a carboxamide group at position 3.
The compound’s molecular formula is C₁₇H₁₅N₃O₃ (calculated molecular weight: 317.33 g/mol), though this value may vary slightly depending on isotopic composition.
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-15(11-6-4-7-13(11)19-20)18-16(21)12-9-10-5-2-3-8-14(10)23-17(12)22/h2-3,5,8-9H,4,6-7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGODBDRLJPBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta[c]pyrazole Derivatives
2-({2-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methoxy)benzonitrile (BK49216)
- Structure : Shares the 2-methylcyclopenta[c]pyrazole core but replaces the chromene-carboxamide with a methoxybenzonitrile group.
- Molecular Weight : 253.30 g/mol (C₁₅H₁₅N₃O) .
2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol
Chromene-Carboxamide Derivatives
N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide (Compound 8)
- Structure : Retains the 2-oxo-chromene-3-carboxamide group but replaces the cyclopenta[c]pyrazole with a tetrahydrobenzo[b]pyran system.
- Activity : Synthesized for anticancer evaluation, suggesting the chromene-carboxamide moiety may contribute to cytotoxicity .
Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate
- Structure: Substitutes pyrazole with thiophene in the bicyclic system and replaces chromene with a phenylpropanoate ester.
- Molecular Weight: 331.41 g/mol (C₁₈H₁₉NO₃S) .
- Key Contrast : The thiophene ring’s sulfur atom may enhance lipophilicity compared to the nitrogen-rich pyrazole in the target compound.
Fused Bicyclic Systems with Piperazine/Thiophene Moieties
N-[(4-Piperazin-1-yltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide
- Structure : Incorporates a piperazine-tethered tetrahydropyran system instead of cyclopenta[c]pyrazole.
- Molecular Weight : 379.51 g/mol (C₂₁H₃₅N₃O₂) .
- Functional Impact : The piperazine group improves aqueous solubility, a trait absent in the target compound due to its hydrophobic chromene and cyclopentane groups.
Comparative Data Table
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The cyclopenta[c]pyrazole moiety may enhance rigidity and binding specificity compared to thiophene or piperazine analogs. The chromene-carboxamide group’s electron-deficient system could facilitate interactions with biological targets via hydrogen bonding .
- Synthetic Challenges : highlights reflux-based methods for chromene-carboxamide synthesis, but optimization for the target compound’s fused system is unclear.
- Data Limitations: No direct bioactivity or pharmacokinetic data for the target compound are provided in the evidence, necessitating further empirical studies.
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